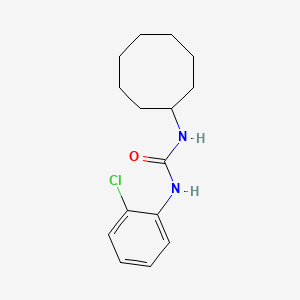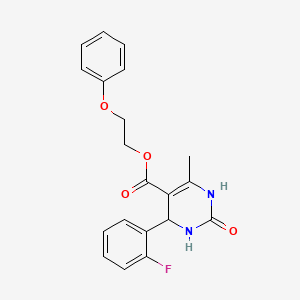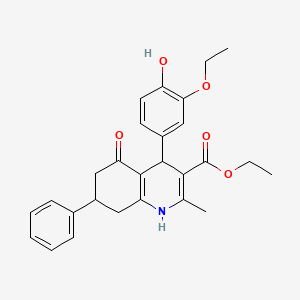
6-Tert-butyl-6-hydroxy-1-phenyldiazinane-3,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Tert-butyl-6-hydroxy-1-phenyldiazinane-3,4-dione is a chemical compound known for its unique structure and properties It belongs to the class of diazinane derivatives, which are characterized by a six-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-6-hydroxy-1-phenyldiazinane-3,4-dione typically involves the reaction of tert-butylamine with a suitable precursor, such as a phenyldiazinane derivative. The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance production rates and maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
6-Tert-butyl-6-hydroxy-1-phenyldiazinane-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted diazinane compounds.
Aplicaciones Científicas De Investigación
6-Tert-butyl-6-hydroxy-1-phenyldiazinane-3,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound finds applications in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 6-Tert-butyl-6-hydroxy-1-phenyldiazinane-3,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
6-Tert-butyl-6-hydroxy-1-phenyltetrahydro-3,4-pyridazinedione: A structurally similar compound with potential biological activities.
2,4,6-Tri-substituted-1,3,5-Triazines: Compounds with similar applications in chemistry and biology, known for their diverse reactivity and stability.
Uniqueness
6-Tert-butyl-6-hydroxy-1-phenyldiazinane-3,4-dione stands out due to its specific structural features, such as the tert-butyl and hydroxy groups, which confer unique reactivity and stability. These properties make it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
6-tert-butyl-6-hydroxy-1-phenyldiazinane-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-13(2,3)14(19)9-11(17)12(18)15-16(14)10-7-5-4-6-8-10/h4-8,19H,9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRWUHILWNZPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CC(=O)C(=O)NN1C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B4992781.png)
![N-({[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4992784.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4992793.png)
![N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B4992807.png)
![2-amino-4-[3-(4-chlorophenoxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4992817.png)
![4-chloro-2-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4992824.png)

![(2S)-1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methyl-2-phenylpiperazine](/img/structure/B4992835.png)


![[(4-Butoxy-2,3-dimethylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B4992861.png)
![2-(2,4-dichloro-6-methylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B4992864.png)
![N-[(4-ethyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B4992874.png)
